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Compound of Interest

Compound Name:
(R)-3-methylpyrrolidine

hydrochloride

Cat. No.: B561514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and biological relevance of (R)-3-methylpyrrolidine hydrochloride. This chiral molecule is a

valuable building block in medicinal chemistry, particularly in the development of novel

therapeutics.

Chemical Properties
(R)-3-methylpyrrolidine hydrochloride is the hydrochloride salt of the chiral cyclic amine

(R)-3-methylpyrrolidine. The presence of the chiral center at the 3-position of the pyrrolidine

ring makes it a crucial intermediate in the synthesis of stereospecific pharmaceuticals.

Physical and Chemical Properties
While specific experimental data for the melting point, boiling point, and density of (R)-3-
methylpyrrolidine hydrochloride are not readily available in the literature, the properties of

the free base and related salts provide valuable context. The hydrochloride salt is expected to

be a white to off-white solid, with increased water solubility compared to its free base.[1][2]

Table 1: Physical and Chemical Properties of (R)-3-Methylpyrrolidine Hydrochloride and

Related Compounds
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Property Value Source

Molecular Formula C₅H₁₂ClN [1][3]

Molecular Weight 121.61 g/mol [1][3]

Appearance
White to off-white solid

(expected)
[4]

Solubility Soluble in water
Inferred from hydrochloride salt

nature

Melting Point Data not available

Boiling Point Data not available

Density Data not available

Spectral Data
Detailed spectral data for (R)-3-methylpyrrolidine hydrochloride is not consistently

published. However, analysis of the parent compound, 3-methylpyrrolidine, and related

hydrochloride salts allows for an accurate prediction of its spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show characteristic signals for the pyrrolidine ring protons and the methyl group. The protons

on the carbon adjacent to the nitrogen (C2 and C5) would appear as multiplets, shifted

downfield due to the electron-withdrawing effect of the nitrogen atom. The proton at the chiral

center (C3) would also be a multiplet, and the methyl group protons would appear as a doublet.

The N-H protons of the hydrochloride salt would likely be broad and may exchange with

deuterium in deuterated solvents. For the related N-methylpyrrolidine hydrochloride, the N-CH₂

protons appear as multiplets in the range of 3.6-3.8 ppm, and the ring CH₂ protons resonate as

multiplets around 1.9-2.1 ppm.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct

signals for each of the five carbon atoms in the pyrrolidine ring and the methyl group. The

carbons adjacent to the nitrogen (C2 and C5) will be the most deshielded. For N-

methylpyrrolidine hydrochloride, the N-CH₂ signal is at approximately 56.25 ppm, and the ring

CH₂ signal is at 24.18 ppm.[5] The carbons of (R)-3-methylpyrrolidine hydrochloride are
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expected to have chemical shifts in a similar range, with the C3 and the methyl carbon signals

being characteristic.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic peaks for N-H stretching

of the secondary amine salt, typically in the region of 2700-3000 cm⁻¹ (broad). C-H stretching

vibrations from the alkyl groups will be observed around 2850-2960 cm⁻¹. N-H bending

vibrations are expected around 1500-1600 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum of the free base, (R)-3-methylpyrrolidine, would

show a molecular ion peak (M⁺) at m/z 85.15.[6] For the hydrochloride salt, under appropriate

ionization conditions, the spectrum would likely show the peak for the protonated molecule

[M+H]⁺ at m/z 86.16.

Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of (R)-3-
methylpyrrolidine hydrochloride are not readily available. However, based on established

methods for the synthesis of chiral pyrrolidines and the conversion of functional groups, a

representative synthetic route can be proposed. A common and effective strategy involves the

stereospecific conversion of a chiral alcohol to an amine.

Synthesis of (R)-3-Methylpyrrolidine Hydrochloride from
(R)-1-Boc-3-hydroxypyrrolidine
This multi-step synthesis involves the protection of the pyrrolidine nitrogen, conversion of the

hydroxyl group to a better leaving group, displacement with an azide, reduction of the azide to

an amine, and finally, deprotection and salt formation.

Experimental Workflow for the Synthesis of (R)-3-Methylpyrrolidine Hydrochloride
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Step 1: Mesylation

Step 2: Azide Displacement

Step 3: Reduction of Azide

Step 4: N-Boc Deprotection & Salt Formation

(R)-1-Boc-3-hydroxypyrrolidine

(R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine

 DCM, 0 °C to rt

Methanesulfonyl chloride, Triethylamine

(R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine

(S)-1-Boc-3-azidopyrrolidine

 DMF, 80 °C

Sodium Azide

(S)-1-Boc-3-azidopyrrolidine

(S)-1-Boc-3-aminopyrrolidine

 Methanol, rt

H₂, Pd/C

(S)-1-Boc-3-aminopyrrolidine

(S)-3-aminopyrrolidine dihydrochloride

 Dioxane, rt

HCl in Dioxane

Click to download full resolution via product page

Caption: Synthetic workflow for (R)-3-methylpyrrolidine hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b561514?utm_src=pdf-body-img
https://www.benchchem.com/product/b561514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Mesylation of (R)-1-Boc-3-hydroxypyrrolidine

To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dichloromethane

(DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 equivalents).

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the

temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine. This intermediate is often used

in the next step without further purification.

Step 2: Azide Displacement

Dissolve the crude (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine (1 equivalent) in anhydrous

dimethylformamide (DMF).

Add sodium azide (3 equivalents) to the solution.

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. This reaction proceeds via an

Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C3 position.

Monitor the reaction by TLC.

After completion, cool the mixture to room temperature and pour it into water.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to obtain (S)-1-Boc-3-

azidopyrrolidine.

Step 3: Reduction of the Azide

Dissolve (S)-1-Boc-3-azidopyrrolidine (1 equivalent) in methanol.

Add palladium on carbon (10% w/w, catalytic amount) to the solution.

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature

for 6-12 hours.

Monitor the reaction by TLC.

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to yield (S)-1-Boc-3-aminopyrrolidine, which

can often be used in the next step without further purification.

Step 4: N-Boc Deprotection and Hydrochloride Salt Formation

Dissolve the crude (S)-1-Boc-3-aminopyrrolidine (1 equivalent) in anhydrous dioxane or

methanol.

Add a solution of hydrochloric acid in dioxane (4 M, excess) or methanolic HCl at 0 °C.

Stir the mixture at room temperature for 2-4 hours.

Monitor the deprotection by TLC.

Upon completion, the product will often precipitate out of the solution. If not, concentrate the

reaction mixture under reduced pressure.

The resulting solid can be triturated with diethyl ether or another non-polar solvent to induce

precipitation and wash away any non-polar impurities.
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Filter the solid and dry it under vacuum to obtain (S)-3-aminopyrrolidine dihydrochloride. To

obtain the desired (R)-3-methylpyrrolidine hydrochloride, a similar synthetic sequence

would be followed starting from a suitable precursor, or a different synthetic strategy would

be employed.

Purification
The final hydrochloride salt can be purified by recrystallization. A common solvent system for

the recrystallization of amine hydrochlorides is a mixture of a polar protic solvent like ethanol or

methanol and a less polar solvent like diethyl ether or ethyl acetate. The crude salt is dissolved

in a minimal amount of the hot polar solvent, and the less polar solvent is added until the

solution becomes turbid. Upon cooling, the purified salt crystallizes out.

Biological Relevance and Signaling Pathways
(R)-3-methylpyrrolidine is a key structural motif in various biologically active molecules. Its

specific stereochemistry is often crucial for potent and selective interaction with biological

targets. One of the significant areas where this scaffold has been employed is in the

development of Selective Estrogen Receptor Degraders (SERDs).

Role in Selective Estrogen Receptor Degraders (SERDs)
SERDs are a class of drugs that bind to the estrogen receptor (ER) and induce its degradation.

This mechanism is particularly important in the treatment of hormone receptor-positive breast

cancers that have developed resistance to traditional endocrine therapies like tamoxifen or

aromatase inhibitors. The (R)-3-methylpyrrolidine moiety can be incorporated into the side

chain of SERD molecules, where its stereochemistry plays a critical role in optimizing the

binding affinity and degradation efficacy of the compound.

Estrogen Receptor Alpha (ERα) Signaling Pathway
The primary target of SERDs in breast cancer is the estrogen receptor alpha (ERα). The

binding of estrogen to ERα initiates a signaling cascade that promotes the transcription of

genes involved in cell proliferation and survival. SERDs containing the (R)-3-methylpyrrolidine

moiety bind to ERα and induce a conformational change that marks the receptor for

proteasomal degradation, thereby blocking downstream signaling.
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Estrogen Receptor Alpha (ERα) Signaling Pathway and Inhibition by SERDs
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Caption: A simplified diagram of the Estrogen Receptor Alpha (ERα) signaling pathway and its

inhibition by a SERD containing the (R)-3-methylpyrrolidine moiety.

Safety and Handling
(R)-3-methylpyrrolidine hydrochloride is a chemical that should be handled with appropriate

safety precautions in a laboratory setting. It is harmful if swallowed and can cause skin and

serious eye irritation.[1] Standard personal protective equipment, including safety glasses,

gloves, and a lab coat, should be worn when handling this compound. It should be used in a

well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data

Sheet (SDS) provided by the supplier.

Conclusion
(R)-3-methylpyrrolidine hydrochloride is a valuable chiral building block for the synthesis of

complex pharmaceutical agents. Its stereochemistry is often a critical determinant of biological

activity, particularly in the development of targeted therapies like SERDs. While detailed

physical and spectral data are not extensively documented, a comprehensive understanding of

its properties can be inferred from related compounds. The synthetic protocols outlined in this

guide, based on established chemical transformations, provide a practical framework for its

preparation in a research setting. As drug discovery continues to move towards more complex

and stereospecific molecules, the importance of chiral intermediates like (R)-3-
methylpyrrolidine hydrochloride is expected to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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